molecular formula C13H22FNO4 B571918 Ethyl 1-boc-3-fluoropiperidine-3-carboxylate CAS No. 1228631-45-5

Ethyl 1-boc-3-fluoropiperidine-3-carboxylate

Cat. No. B571918
CAS RN: 1228631-45-5
M. Wt: 275.32
InChI Key: QODPJSPWRVJNDL-UHFFFAOYSA-N
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Description

Ethyl 1-boc-3-fluoropiperidine-3-carboxylate is a chemical compound with the CAS Number: 1228631-45-5 . It has a molecular weight of 275.32 . The IUPAC name for this compound is 1-tert-butyl 3-ethyl 3-fluoro-1,3-piperidinedicarboxylate . It is typically stored at temperatures between 2-8°C and appears as a colorless to yellow liquid .


Molecular Structure Analysis

The InChI code for Ethyl 1-boc-3-fluoropiperidine-3-carboxylate is 1S/C13H22FNO4/c1-5-18-10(16)13(14)7-6-8-15(9-13)11(17)19-12(2,3)4/h5-9H2,1-4H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 1-boc-3-fluoropiperidine-3-carboxylate has a molecular weight of 275.32 . It is a colorless to yellow liquid and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Building Blocks in Medicinal Chemistry

Synthesis of 3-Aminomethyl-3-fluoropiperidines

A synthetic pathway towards 1-alkyl-3-aminomethyl-3-fluoropiperidines demonstrates the compound's value in medicinal chemistry as intermediates. The process involves fluorination, transformation into different amides, and subsequent ring closure, showcasing its utility in generating compounds with potential pharmacological properties (Eva Van Hende et al., 2009).

Synthesis of Fluorinated Amino Acids

Strategies for synthesizing 3-fluoroazetidine-3-carboxylic acid, a fluorinated beta-amino acid, highlight the role of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate in producing cyclic fluorinated amino acids. These compounds serve as valuable building blocks in drug discovery, further exemplifying its importance in developing new medicinal agents (Eva Van Hende et al., 2009).

Enantioselective Synthesis

A study on the enantioselective synthesis of cis-3-fluoropiperidin-4-ol presents an innovative approach to obtaining this key building block for medicinal chemistry. The research demonstrates the potential of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate in creating enantiopure materials, pivotal for drug development due to their specific biological interactions (Simon J Shaw et al., 2013).

Biocatalytic Applications

Biocatalytic Asymmetric Synthesis

The compound's utility extends to biocatalytic processes, as illustrated in the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester using Sphingomonas aquatilis. This process underlines the compound's role in producing chiral intermediates for pharmaceuticals, showcasing a sustainable approach to drug synthesis (Shaozhou Zhu et al., 2018).

Safety and Hazards

The safety information for Ethyl 1-boc-3-fluoropiperidine-3-carboxylate includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P264, P270, P301+P312, P330 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-fluoropiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO4/c1-5-18-10(16)13(14)7-6-8-15(9-13)11(17)19-12(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODPJSPWRVJNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-boc-3-fluoropiperidine-3-carboxylate

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